molecular formula C7H9N3O2 B13285498 2-Amino-5-cyclopropylpyrimidine-4,6-diol

2-Amino-5-cyclopropylpyrimidine-4,6-diol

Cat. No.: B13285498
M. Wt: 167.17 g/mol
InChI Key: MEDDWPLPSUAWGQ-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropylpyrimidine-4,6-diol (CAS 23213-10-7) is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This pyrimidine derivative serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. The compound features a cyclopropyl substituent at the 5-position of the pyrimidine ring, a structure known to be explored in the synthesis of various biologically active molecules . Pyrimidine scaffolds with cyclopropyl groups are of significant research interest due to their potential applications. For instance, structurally related compounds are investigated as intermediates for herbicides, such as aminocyclopyrachlor, which is a synthetic auxin herbicide . Furthermore, 5-substituted 2-aminopyrimidine derivatives represent a key structural motif in pharmaceutical development, with research applications spanning the discovery of adenosine receptor antagonists and other therapeutic agents . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-5-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9N3O2/c8-7-9-5(11)4(3-1-2-3)6(12)10-7/h3H,1-2H2,(H4,8,9,10,11,12)

InChI Key

MEDDWPLPSUAWGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(NC2=O)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4,6-dihydroxypyrimidine Core

A foundational method for the preparation of 2-amino-4,6-dihydroxypyrimidine involves the condensation of guanidine hydrochloride with dimethyl malonate or diethyl malonate in the presence of sodium methoxide in methanol. The process is as follows:

  • A freshly prepared sodium methoxide solution in methanol is added to guanidine hydrochloride.
  • After stirring, the substituted malonate (e.g., cyclopropyl malonate diester) is added slowly.
  • The mixture is heated under reflux for 2-3 hours.
  • Solvent is evaporated under reduced pressure.
  • The residue is dissolved in water, and the pH is adjusted to about 6 with dilute hydrochloric acid.
  • The precipitated product is filtered, washed, and dried to yield the 2-amino-5-substituted pyrimidine-4,6-diol.

Yield and Properties:

Compound Yield (%) Melting Point (°C) Notes
2-Amino-4,6-dihydroxypyrimidine (unsubstituted) 85 195-197 White solid; reference synthesis
This compound (expected analogous) ~80-90 (estimated) Not explicitly reported Derived from cyclopropyl-substituted malonate

This method is robust and adaptable for various 5-substituted derivatives, including cyclopropyl substituents.

Use of Substituted Malonate Diesters

The key to introducing the cyclopropyl group at the 5-position is the use of cyclopropyl-substituted malonic acid diesters as starting materials. These are subjected to the above condensation with guanidine salts under basic conditions to form the substituted pyrimidine ring.

Alternative Synthetic Routes and Improvements

Some patents describe multistep processes involving:

  • Nitrosation of malonic acid diesters.
  • Reduction and formylation to form formamido-substituted intermediates.
  • Cyclization with guanidine hydrochloride to form pyrimidine derivatives.
  • Chlorination and fractional hydrolysis to obtain hydroxylated products.

For example, a patented method for preparing 2-amino-4,6-dihydroxypyrimidine derivatives involves:

Step Reagents & Conditions Outcome
A Nitrosation of diethyl malonate with sodium nitrite in acetic acid at 5-10°C Formation of isonitroso diethyl malonate
B Reduction and formylation with formic acid and zinc powder under reflux Formamido diethyl malonate intermediate
C Condensation with guanidine hydrochloride in methanolic sodium methylate Cyclized 2-amino-4,6-dihydroxypyrimidine derivative

This method offers high purity (up to 99%) and yields (~74%) with industrial scalability.

Chlorination and Further Functionalization

For derivatives requiring 4,6-dichloropyrimidine intermediates, 2-amino-4,6-dihydroxypyrimidine can be reacted with phosphorus oxychloride under controlled temperature (40-80°C) and in the presence of acid scavengers such as triethylamine or dimethylaniline. This step is critical for further substitution at the 4 and 6 positions or for biological activity modulation.

Parameter Optimal Range Notes
Temperature 40-80°C (preferably 55-68°C) Avoids side reactions and slow reaction rates
Phosphorus oxychloride ratio 3.4-4.2 moles per mole of pyrimidine Ensures slurry viscosity manageable for processing
Acid scavenger ratio 1.7-2.5 moles per mole pyrimidine Prevents acid buildup, improves yield

Yields of 70-85% and purity of 91-95% are typical for this chlorination step.

Research Findings and Optimization

  • Modified condensation using sodium ethoxide and guanidine with substituted malonates provides efficient access to 5-substituted derivatives, including cyclopropyl analogs.
  • Use of Vilsmeier–Haack–Arnold reagents for chlorination of 4,6-dihydroxypyrimidines has been optimized to improve yields and simplify isolation.
  • Biological testing of 5-substituted derivatives shows activity modulation, indicating the importance of precise substitution and purity in synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Direct condensation Guanidine hydrochloride + cyclopropyl malonate diester Sodium methoxide in methanol Reflux 2-3 h ~85 (analogous) Simple, high yield, scalable
Nitrosation-reduction-cyclization Diethyl malonate + acetic acid + sodium nitrite + zinc + formic acid + guanidine hydrochloride Sodium nitrite, zinc, formic acid Low temp nitrosation, reflux reduction, condensation 74 High purity, industrially viable
Chlorination for derivatives 2-amino-4,6-dihydroxypyrimidine + POCl3 + triethylamine Phosphorus oxychloride, triethylamine 40-80°C, slurry 70-85 For further functionalization

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-cyclopropylpyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Amino-5-cyclopropylpyrimidine-4,6-diol is not fully understood. it is believed to interact with various molecular targets, including enzymes and nucleic acids. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with the replication of nucleic acids, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Amino-5-cyclopropylpyrimidine-4,6-diol with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Synthesis Yield (%) Key Applications/Notes References
This compound C₇H₁₀N₃O₂ 168.17 2-NH₂, 5-cyclopropyl N/A N/A Potential use in azo dyes/drug intermediates
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol C₇H₇N₃O₂·0.5H₂O 175.16 2-NH₂, 5-propynyl 250 96 High-yield synthesis; stable solid
5-Allyl-2-aminopyrimidine-4,6-diol (A7) C₇H₉N₃O₂ 167.16 2-NH₂, 5-allyl N/A N/A Intermediate in organic synthesis
5-Methylpyrimidine-4,6-diol C₅H₆N₂O₂ 126.11 5-methyl N/A N/A Building block for polymers/dyes
2,5-Diaminopyrimidine-4,6-diol C₄H₇N₅O₂ 157.13 2-NH₂, 5-NH₂ N/A N/A Possible biological activity

Substituent Effects

  • Cyclopropyl vs.
  • Amino Group at Position 2: The 2-amino group enables hydrogen bonding and participation in coupling reactions (e.g., azo dye synthesis), distinguishing it from non-amino analogs like 5-Methylpyrimidine-4,6-diol .
  • Propynyl/Allyl vs. Cyclopropyl : Propynyl-substituted analogs (e.g., A6) exhibit higher synthetic yields (96%) compared to cyclopropyl derivatives, likely due to fewer steric challenges during synthesis .

Key Research Findings

  • Thermal Stability: High melting points (e.g., 250°C for A6) correlate with strong intermolecular hydrogen bonding in amino-diol pyrimidines .
  • Reactivity: The amino group at position 2 facilitates electrophilic substitution, enabling functionalization for drug discovery .

Biological Activity

2-Amino-5-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the cyclopropyl group and hydroxyl functionalities, contribute to its diverse biological effects.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. These interactions may modulate critical biochemical pathways related to cell proliferation and survival. The compound's mechanism is not fully elucidated; however, it is believed that the presence of functional groups allows for bioreduction and formation of reactive intermediates that can affect cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Anticancer Properties

In cancer research, this compound has demonstrated potential as an anticancer agent . Studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved are under investigation, but preliminary data indicate a promising role in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Cyclopropyl-5-nitropyrimidine-4,6-diolNitro group at position 5Investigated for DNA inactivation properties
2-Amino-4,6-dihydroxy-5-nitrosopyrimidineNitroso group at position 5Exhibits antioxidative activity
5-Fluoro-2-amino-4,6-dihydroxypyrimidineFluorinated at position 5Potent inhibition of nitric oxide production
5-Methyl-2-amino-4,6-dihydroxypyrimidineMethyl group at position 5Known for antimicrobial activity

This table illustrates how variations in structure influence biological activity. The presence of different functional groups can significantly alter the pharmacological profile of these compounds.

Case Studies and Research Findings

  • Antimicrobial Effectiveness : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Models : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as breast and lung cancers. The mechanism appears linked to the modulation of apoptotic pathways .
  • Inflammatory Response Modulation : Research has also explored the anti-inflammatory properties of derivatives related to this compound. It was found to inhibit cyclooxygenase enzymes, suggesting a potential role in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-Amino-5-cyclopropylpyrimidine-4,6-diol, and how are they optimized for yield and purity?

Synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition reactions. For example, pyrimidine precursors like 4,6-dichloro-2-methylpyrimidin-5-amine ( ) can undergo aminolysis with cyclopropane-bearing reagents. Optimization includes:

  • Precursor selection : Chlorinated pyrimidines (e.g., 4,6-dichloro derivatives) improve reactivity for substitution .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Table 1: Synthetic Methods Comparison

MethodPrecursorYield (%)Purity (HPLC)Reference
Nucleophilic Substitution4,6-Dichloro-2-methylpyrimidine65–75≥97%
Cycloaddition5-Methylpyrimidine-4,6-diol50–60≥95%

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane integration (δ 0.8–1.2 ppm for cyclopropane protons) and pyrimidine ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 212.082) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane orientation .

Intermediate/Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during cyclopropane functionalization?

Regioselectivity challenges arise from steric hindrance near the cyclopropane moiety. Strategies include:

  • Catalytic systems : Pd-catalyzed cross-coupling enhances selectivity for C-5 substitution .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor cyclopropane stability during reactions .
  • Temperature control : Slow heating (40–60°C) minimizes side reactions .

Q. What methodologies address solubility limitations in aqueous or biological assays?

  • Derivatization : Hydroxyl groups can be acetylated (e.g., using acetic anhydride) to improve lipid solubility .
  • Co-solvents : DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes enhance aqueous dispersion .

Q. How can mechanistic insights into substitution reactions guide the design of novel derivatives?

  • Kinetic studies : Monitoring reaction progress via HPLC identifies rate-limiting steps (e.g., cyclopropane ring opening) .
  • DFT calculations : Predict electronic effects of substituents on reaction pathways (e.g., charge distribution at C-5) .

Q. Table 2: Key Reactivity Parameters

ParameterImpact on ReactivityReference
Electron-withdrawing groups (Cl, NO2_2)Increase electrophilicity at C-4/C-6
Steric bulk near cyclopropaneReduces nucleophilic attack efficiency

Q. What computational modeling approaches predict bioactivity or intermolecular interactions?

  • Molecular docking : Screens binding affinity with biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • MD simulations : Assess stability of cyclopropane-pyrimidine conformers in solvent environments .

Q. How do researchers ensure reproducibility in multi-step syntheses involving sensitive intermediates?

  • In-line analytics : FTIR monitors reaction progression (e.g., NH2_2 stretch at 3400 cm1^{-1}) .
  • Strict anhydrous conditions : Schlenk techniques prevent hydrolysis of chlorinated intermediates .

Q. What strategies integrate this compound into studies of enzyme inhibition or cellular signaling?

  • Kinase inhibition assays : Measure IC50_{50} values against EGFR/HER2 using ADP-Glo™ kits ().
  • Fluorescent tagging : Conjugation with BODIPY enables cellular uptake tracking via confocal microscopy .

Advanced Theoretical and Methodological Questions

Q. How can factorial design optimize reaction parameters for high-throughput synthesis?

A 23^3 factorial design evaluates temperature (X1), solvent polarity (X2), and catalyst loading (X3) to maximize yield. Response surface methodology (RSM) identifies optimal conditions .

Q. What epistemological frameworks align with studying structure-activity relationships (SAR) in pyrimidine derivatives?

The quadripolar model (theoretical, epistemological, morphological, technical) links SAR data to mechanistic hypotheses while addressing reproducibility challenges .

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